7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine
Description
The compound 7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative featuring:
- A 3-(4-fluorophenyl) substituent at the C-3 position.
- A 7-[5-(2,4-dichlorophenyl)-2-furyl] group at the C-7 position.
Pyrazolo[1,5-a]pyrimidines are heterocyclic scaffolds with broad pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities . The combination of electron-withdrawing substituents (e.g., halogens) and aromatic moieties (e.g., furyl or phenyl groups) enhances their bioactivity and target selectivity .
Properties
IUPAC Name |
7-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl2FN3O/c23-14-3-6-16(18(24)11-14)20-7-8-21(29-20)19-9-10-26-22-17(12-27-28(19)22)13-1-4-15(25)5-2-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSRLNIXUBREQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3N=CC=C(N3N=C2)C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl2FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include dichlorobenzene, furfural, and fluorobenzene, along with catalysts such as palladium or copper complexes. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions, using reagents like sodium hydroxide or sulfuric acid.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions. Substitution reactions may need elevated temperatures and the presence of catalysts to achieve high yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For instance, oxidation may yield hydroxylated derivatives, while reduction can produce various hydrogenated forms
Scientific Research Applications
7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or modulate receptor signaling pathways, resulting in therapeutic benefits.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Crystallographic Insights
The target compound’s structural uniqueness lies in its C-7 furyl-dichlorophenyl moiety. Key comparisons with similar derivatives are outlined below:
Table 1: Substituent Profiles of Pyrazolo[1,5-a]pyrimidine Derivatives
Abbreviations : DCP = Dichlorophenyl; FP = Fluorophenyl; CF₃ = Trifluoromethyl.
Key Observations:
- Electron-Withdrawing Groups : The target’s 4-fluorophenyl group balances electronegativity and steric effects, unlike bulkier substituents (e.g., p-tolyl) .
- C-7 Functionalization : The furyl-dichlorophenyl group offers unique π-stacking and halogen bonding capabilities compared to trifluoromethyl or amine groups .
- Crystal Packing : Cl···Cl interactions (3.475 Å) stabilize the crystal lattice in dichlorophenyl-containing derivatives, a feature shared with the target compound .
Key Findings:
- Anti-Mycobacterial Activity : Derivatives with C-7 amines (e.g., compound series in ) show potent activity (MIC ≤ 0.5 µg/mL), suggesting the target’s furyl group may need optimization for similar efficacy.
- COX-2 Selectivity : The 3-(4-fluorophenyl) motif (shared with the target) enhances COX-2 selectivity (IC₅₀ = 0.8 µM) in tricyclic derivatives .
- Antitumor Potential: The 7-CF₃ group in correlates with moderate cytotoxicity (IC₅₀ = 12 µM), while the target’s furyl group may offer improved DNA intercalation.
Biological Activity
7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine is an organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its potential therapeutic applications, particularly in oncology and enzymatic inhibition.
- Molecular Formula : C22H12Cl2FN3O
- Molecular Weight : 424.25 g/mol
- CAS Number : 685107-24-8
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . This compound inhibits CDK2 activity, which is crucial for regulating the cell cycle. By interfering with this enzyme, the compound effectively halts cell proliferation, making it a candidate for anticancer therapy.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance:
- A study reported that certain derivatives showed IC50 values of 7.84 μg/ml against HepG2 (liver cancer), 5.63 μg/ml against MCF7 (breast cancer), and 3.71 μg/ml against HeLa (cervical cancer) cells .
- The molecular docking studies indicated strong hydrogen bonding interactions with key residues in the target enzyme, enhancing the compound's binding affinity and potential efficacy .
| Cell Line | IC50 (μg/ml) |
|---|---|
| HepG2 | 7.84 ± 0.6 |
| MCF7 | 5.63 ± 0.4 |
| HeLa | 3.71 ± 0.1 |
Enzymatic Inhibition
In addition to its anticancer effects, this compound also exhibits inhibitory activity against various enzymes involved in cellular signaling pathways. The inhibition of CDK2 leads to downstream effects on cell cycle regulation and apoptosis induction.
Research Findings
A comprehensive review highlighted the versatility of pyrazolo[1,5-a]pyrimidines in medicinal chemistry. These compounds not only act as anticancer agents but also show promise in treating other conditions due to their ability to modulate various biological pathways .
Comparative Analysis with Similar Compounds
Compared to other derivatives like 7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine and others:
| Compound Name | Activity Profile |
|---|---|
| This compound | Strong CDK2 inhibitor; significant anticancer activity |
| 7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine | Moderate activity; less effective than fluorinated derivative |
The presence of the fluorophenyl group in our compound enhances its stability and bioactivity compared to other halogenated derivatives.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
The compound is synthesized via cyclocondensation reactions. A typical method involves heating a mixture of a substituted pyrazol-5-amine (e.g., 4-(2,4-dichlorophenyl)-3-phenyl-1H-pyrazol-5-amine) with a trifluoromethyl-substituted diketone (e.g., 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione) at 433–458 K for 2.5 hours, followed by recrystallization from methanol or ethanol/acetone mixtures . Yield optimization can be achieved by adjusting the molar ratio of reactants, reaction temperature, and solvent selection. For instance, using ethanol/ethyl acetate (1:1) for crystallization improved crystal quality for X-ray analysis .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- X-ray crystallography provides precise bond lengths, angles, and dihedral angles. For example, the dichlorophenyl and fluorophenyl substituents in similar compounds exhibit dihedral angles of 69.95° and 7.97°, respectively, influencing molecular planarity .
- Nuclear Magnetic Resonance (NMR) confirms regiochemistry and substituent positions. For pyrazolo[1,5-a]pyrimidines, NMR signals for aromatic protons and NMR for trifluoromethyl groups are critical .
- Infrared (IR) spectroscopy identifies functional groups like C≡N (2200–2260 cm) and C=O (1650–1750 cm) .
Q. How do substituents (e.g., 2,4-dichlorophenyl, 4-fluorophenyl) influence molecular conformation and intermolecular interactions?
The 2,4-dichlorophenyl group introduces steric bulk, leading to significant out-of-plane dihedral angles (~70°), while the 4-fluorophenyl group remains nearly coplanar with the pyrazolo[1,5-a]pyrimidine core. These substituents affect crystal packing via Cl⋯Cl interactions (3.475 Å) and π-π stacking (centroid separation: 3.557 Å) .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., Cl⋯Cl, π-π stacking) observed in X-ray structures impact physicochemical properties?
- Cl⋯Cl interactions (3.2–3.5 Å) stabilize crystal lattices and may enhance thermal stability. These contacts are shorter than the sum of van der Waals radii (3.3 Å for Cl), suggesting weak halogen bonding .
- π-π stacking between aromatic rings (e.g., pyrazolo[1,5-a]pyrimidine and dichlorophenyl rings) contributes to low solubility in polar solvents, necessitating the use of DMF or DMSO for biological assays .
Q. What experimental strategies can resolve contradictions in biological activity data across structurally similar analogs?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl) and test against target enzymes or cell lines.
- Crystallographic docking : Compare binding modes using molecular dynamics simulations. For example, the trifluoromethyl group in related compounds enhances hydrophobic interactions with kinase active sites .
- Control experiments : Include positive controls (e.g., known PAR2 receptor antagonists) to validate assay conditions .
Q. How can low synthetic yields or purity issues be systematically addressed?
- Purity optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from mixed solvents (e.g., ethanol/acetone) .
- Reaction monitoring : Employ TLC or HPLC to identify byproducts. For example, unreacted diketone precursors can be detected via NMR (δ 6.5–7.5 ppm for aromatic protons) .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclocondensation .
Methodological Notes
- Synthetic protocols : Always exclude water using anhydrous solvents (e.g., dried methanol) to prevent hydrolysis of trifluoromethyl groups .
- Crystallography : Merge Friedel pairs during refinement if heavy atoms (e.g., Cl, F) are absent to improve data accuracy .
- Biological testing : Use freshly prepared DMSO stock solutions (<1% v/v) to avoid solvent toxicity in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
